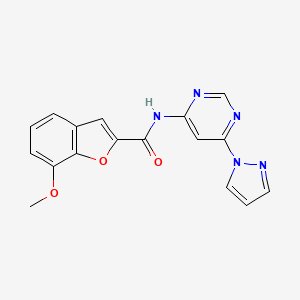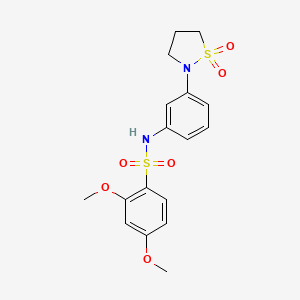![molecular formula C6H5BrN4O B2994817 {6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol CAS No. 749930-90-3](/img/structure/B2994817.png)
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
描述
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a chemical compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromine atom at the 6th position of the triazolo[1,5-a]pyrimidine ring and a methanol group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to inhibit hiv-1 rnase h function , and CDK2/cyclin A2, which are appealing targets for cancer treatment .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some triazolo[1,5-a]pyrimidine derivatives have been reported to suppress the ERK signaling pathway, which plays a crucial role in cell proliferation and survival .
Biochemical Pathways
Related compounds have been shown to affect pathways such as the erk signaling pathway .
Result of Action
Similar compounds have shown superior cytotoxic activities against certain cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol typically involves the reaction of 2-aminopyrimidine with bromine and methanol under controlled conditions. One common method involves the use of microwave-mediated, catalyst-free synthesis, where the reaction is carried out in dry toluene at 140°C . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
相似化合物的比较
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine
- 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
Uniqueness
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is unique due to the presence of both a bromine atom and a methanol group, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c7-4-1-8-6-9-5(3-12)10-11(6)2-4/h1-2,12H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGKPVZXJRQKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
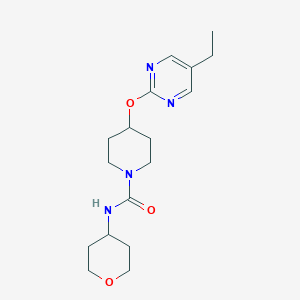
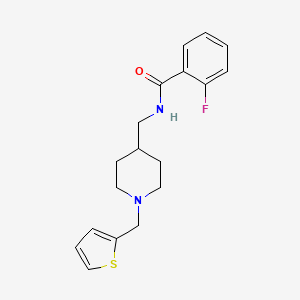
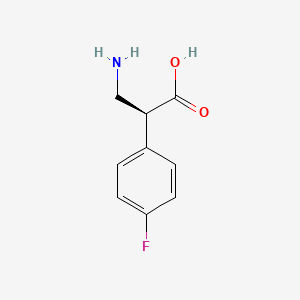
![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)
![6-(4-Fluorophenyl)-2-({1-[2-(pyridin-4-ylsulfanyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994742.png)
![1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride](/img/structure/B2994744.png)
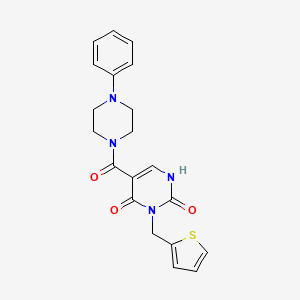
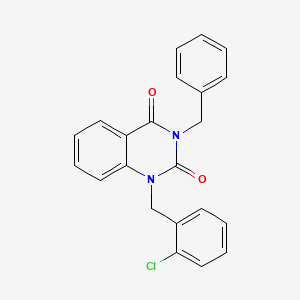
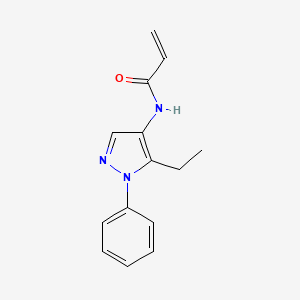
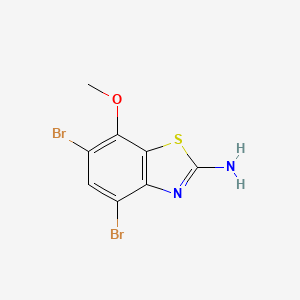
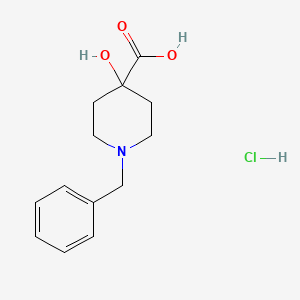
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B2994755.png)
